molecular formula C12H14ClN3O2 B2579256 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole CAS No. 1807988-32-4

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No.: B2579256
CAS No.: 1807988-32-4
M. Wt: 267.71
InChI Key: CMESWEUTTJMMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole” is a heterocyclic compound with a molecular weight of 231.25 and a molecular formula of C12 H13 N3 O2 . It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1C(CN1)c1nc(COc2ccccc2)no1 .

Scientific Research Applications

Synthesis and Biological Activity

The research into 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole and related compounds has demonstrated a broad spectrum of biological activities, making them of great interest in scientific research. These compounds have been synthesized and assessed for their antimicrobial, antioxidant, antituberculosis, and anticancer properties. For instance, the synthesis of Schiff base indolyl-1,3,4-oxadiazole derivatives has revealed compounds with excellent antibacterial, radical scavenging activities, and significant antifungal activity. Moreover, some derivatives exhibited remarkable cytotoxic activity against tumor cell lines and strong antioxidant power, highlighting their potential in the development of novel therapeutic agents (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).

Antimicrobial Screening

Further studies on quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have demonstrated their effectiveness against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. This indicates the potential of these compounds in addressing antibiotic resistance and the development of new antimicrobial agents (N. Desai, A. Dodiya, 2014).

Anticancer and Antituberculosis Activities

The antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives revealed their significant correlations with antimicrobial activity, suggesting their usefulness in combating infectious diseases. The exploration of these compounds extends to their anticancer and antituberculosis activities, offering a promising avenue for the development of new therapeutic strategies (A. Dodiya, N. Shihory, N. Desai, 2012).

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9/h1-5,9,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGVCGRQMCUSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.